molecular formula C22H25FN6O4S B1139147 CZC-25146 (hydrochloride) CAS No. 1330003-04-7

CZC-25146 (hydrochloride)

Cat. No. B1139147
M. Wt: 488.54
InChI Key:
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Description

Synthesis Analysis

The synthesis of complex molecules often involves selective chlorination of aliphatic C-H bonds, as described by Quinn et al. (2016), who utilized N-chloroamides for the site-selective chlorination of aliphatic C-H bonds, highlighting a technique potentially relevant to synthesizing halogenated compounds like CZC-25146 (hydrochloride) (Quinn et al., 2016).

Molecular Structure Analysis

The analysis of molecular structures, including bond lengths and angles, is crucial for understanding the chemical behavior of compounds. Takigawa et al. (1966) provided a detailed analysis of the crystal structures of L-tryptophan hydrochloride, which could offer insights into analyzing the molecular structure of CZC-25146 (hydrochloride) (Takigawa et al., 1966).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of a compound involves studying its reactivity and interaction with other substances. The synthesis and characterization of various coordination polymers, as discussed by Bowden et al. (2003) and Chiang et al. (2001), provide examples of how compounds react under different conditions, which could be relevant to CZC-25146 (hydrochloride)'s chemical behavior (Bowden et al., 2003); (Chiang et al., 2001).

Physical Properties Analysis

The physical properties of a compound, such as solubility and stability, are important for its practical applications. Sanphui and Rajput (2014) explored the solubility and stability of hydrochlorothiazide co-crystals, offering a methodology that could be applied to study CZC-25146 (hydrochloride) (Sanphui & Rajput, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other chemicals, are essential for understanding a compound's behavior. The work by Buss and Mann (2002) on the synthesis and characterization of a vapoluminescent compound provides an example of detailed chemical property analysis that might be relevant for CZC-25146 (hydrochloride) (Buss & Mann, 2002).

Scientific Research Applications

Application in Alpha-1 Antitrypsin Deficiency Research

A significant application of CZC-25146 hydrochloride has been identified in research focusing on Alpha-1 Antitrypsin Deficiency (ATD). ATD is a life-threatening condition caused by the inheritance of the mutated SERPINA1 gene. The resultant protein misfolding leads to ER entrapment and toxic gain of function. CZC-25146 was found to reduce polymer burden, increase normal AAT secretion, and reduce inflammatory cytokines in patient-derived iPSC and CHO cell models. This discovery arose from a small molecule screen targeting protein degradation pathways in human hepatocytes harboring the Z mutation. The effects of CZC-25146 were further confirmed in ATZ mouse models, demonstrating its potential for treating liver diseases associated with hepatic proteopathy. The mechanism of action involves inhibiting LRRK2 kinase activity and inducing autophagy, positioning CZC-25146 as a promising therapeutic approach in ATD research (Kent et al., 2021).

properties

IUPAC Name

N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O4S.ClH/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31;/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYQTYQDKAOHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CZC-25146 (hydrochloride)

CAS RN

1330003-04-7
Record name 1330003-04-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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